![molecular formula C14H19N3 B1471755 (1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1310208-24-2](/img/structure/B1471755.png)
(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine
Overview
Description
(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine, also known as Cimaterol, is a synthetic β2-adrenergic agonist that is used in laboratory experiments to study the effects of β2-adrenergic stimulation. Cimaterol has a molecular weight of 350.47 g/mol, and is considered a highly potent and selective agonist of the β2-adrenergic receptor. It has been used in a variety of scientific experiments, ranging from animal studies to human clinical trials, to investigate the effects of β2-adrenergic stimulation.
Scientific Research Applications
Synthesis and Characterization : Vishwanathan and Gurupadayya (2014) described the synthesis of novel oxadiazole derivatives from benzimidazole, including the compound . Their study focused on characterizing these analogues using various spectroscopic techniques (Vishwanathan & Gurupadayya, 2014).
Antimicrobial Activities : Research by Barot, Manna, and Ghate (2017) involved the synthesis of benzimidazole derivatives and their evaluation for antimicrobial activities. They found that some of these compounds, including variations of the compound , showed good antibacterial and antifungal activities (Barot, Manna, & Ghate, 2017).
Antimicrobial Activity of Benzimidazole Derivatives : Ajani et al. (2016) reported on the synthesis of benzimidazole derivatives and their antimicrobial activity, noting marked potency as antimicrobial agents. This includes derivatives of the compound (Ajani et al., 2016).
Biological Activity of Schiff Base Complexes : A study by al-Hakimi et al. (2020) described the synthesis of Schiff base complexes derived from benzimidazole, including the compound , and evaluated their biological activity. They found significant antibacterial and antifungal activities among the tested complexes (al-Hakimi et al., 2020).
Catalytic Properties : Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes of tridentate ligands as models for methane monooxygenases, noting the effect of the capping ligand on hydroxylation of alkanes. This research included compounds structurally related to "(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine" (Sankaralingam & Palaniandavar, 2014).
Organic Ligand Fusion and Metal-Induced Processes : Chen et al. (2020) reported on the fusion of organic ligands, dependent on metal-induced and oxygen insertion processes. This study provides insights into the complex chemistry involving benzimidazole derivatives (Chen et al., 2020).
Corrosion Inhibition : Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including benzimidazole derivatives, as corrosion inhibitors for steel. Their findings suggest the potential application of these compounds in industrial settings (Yadav, Sarkar, & Purkait, 2015).
Novel Synthesis Approaches : Galli et al. (2019) described a novel multicomponent reaction to synthesize substituted imidazopyrazines, including reactions involving benzimidazole derivatives. This study highlights innovative approaches in synthetic chemistry (Galli et al., 2019).
Antibacterial and Antifungal Evaluation : Visagaperumal et al. (2010) synthesized and evaluated various derivatives of benzotriazole and benzimidazole for their antibacterial and antifungal activities. This research contributes to the understanding of the bioactive properties of benzimidazole compounds (Visagaperumal et al., 2010).
Metal Complexes and Biological Efficacy : Kumaravel and Raman (2017) synthesized Schiff base metal(II) complexes derived from imidazole and evaluated their biological efficacy. Their findings emphasize the potential medicinal applications of these complexes (Kumaravel & Raman, 2017).
Mechanism of Action
Target of action
Benzimidazoles often interact with biological targets such as enzymes or receptors. For example, some benzimidazoles are known to inhibit the enzyme tubulin in parasites, disrupting their cellular structure .
Mode of action
The interaction of benzimidazoles with their targets can lead to changes in the target’s function. For instance, when benzimidazoles inhibit tubulin, it disrupts the parasite’s ability to maintain its cellular structure, leading to its death .
Biochemical pathways
The effects of benzimidazoles can influence various biochemical pathways. In the case of tubulin inhibition, the disruption of this protein can affect cell division and other processes dependent on the cytoskeleton .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of benzimidazoles can vary widely depending on the specific compound. Some are well-absorbed and widely distributed in the body, while others may be poorly absorbed or rapidly metabolized .
Result of action
The effects of benzimidazoles at the molecular and cellular level can lead to their observed biological activities. For example, the antiparasitic effects of some benzimidazoles are a direct result of their disruption of tubulin .
Action environment
The action, efficacy, and stability of benzimidazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s solubility, stability, and ability to reach its target .
properties
IUPAC Name |
(1-cyclohexylbenzimidazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c15-9-11-6-7-14-13(8-11)16-10-17(14)12-4-2-1-3-5-12/h6-8,10,12H,1-5,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTJMCAYJGYVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



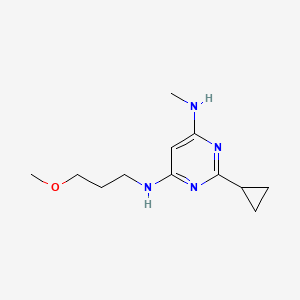
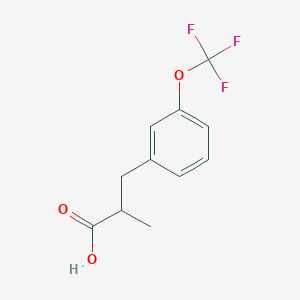
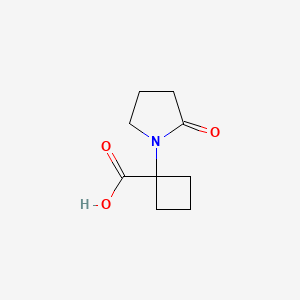
![1-[(Tert-butylamino)methyl]cyclobutan-1-amine](/img/structure/B1471676.png)
![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-amine](/img/structure/B1471677.png)


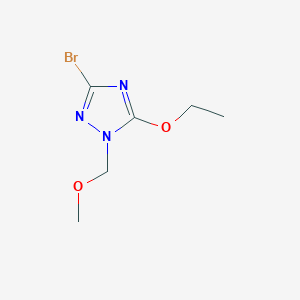
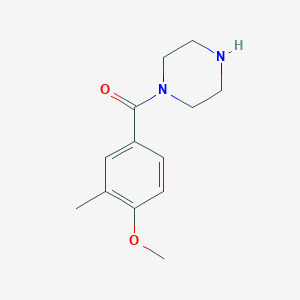
![methyl({[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1471684.png)

![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}aniline](/img/structure/B1471690.png)
![1-[(Ethylamino)methyl]cyclobutan-1-amine](/img/structure/B1471691.png)
![[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1471693.png)